molecular formula C18H20N4O3 B2883256 1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide CAS No. 1251609-81-0

1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide

Katalognummer B2883256
CAS-Nummer: 1251609-81-0
Molekulargewicht: 340.383
InChI-Schlüssel: ZSBUTPIQYGYMOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring which is a common structure in many pharmaceutical compounds . The compound also contains a pyridazine ring, which is a less common heterocyclic aromatic ring, but is found in some pharmaceuticals .


Molecular Structure Analysis

The compound contains several functional groups including an amide group, a benzoyl group, and a pyridazine ring. These groups can participate in various chemical reactions and can influence the physical and chemical properties of the compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group can participate in hydrolysis reactions under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amide group can influence the compound’s solubility in water .

Wissenschaftliche Forschungsanwendungen

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including those structurally related to "1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide," have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. Compounds substituting benzamide with bulky moieties have shown substantial increases in anti-AChE activity. For example, a specific piperidine derivative demonstrated an affinity 18,000 times greater for AChE than butyrylcholinesterase (BuChE), indicating its potential as an antidementia agent (Sugimoto et al., 1990).

Soluble Epoxide Hydrolase Inhibitors

Research into piperidine-4-carboxamide derivatives has led to the discovery of inhibitors for soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) which are signaling molecules that contribute to various physiological processes. This work identified critical functional groups essential for high potency and selectivity, highlighting the therapeutic potential of these compounds in treating diseases modulated by sEH activity (Thalji et al., 2013).

CGRP Receptor Inhibitor Synthesis

The development of calcitonin gene-related peptide (CGRP) receptor antagonists involves complex, stereoselective synthesis processes. A study focused on the economical synthesis of a potent CGRP receptor antagonist, showcasing the synthesis's scalability and the comparative advantages of different routes to the chiral amino ester subunit, crucial for the final drug substance (Cann et al., 2012).

Antimicrobial and Antipsychotic Agents

Piperidine and its derivatives have been explored for their potential as antimicrobial and antipsychotic agents. Synthesis and evaluation of heterocyclic carboxamides, for instance, have led to compounds exhibiting potent in vivo activities comparable to existing antipsychotics, with lower side effects predictive of extrapyramidal symptoms (Norman et al., 1996).

Skeletal Muscle Sodium Channel Blockers

Research into tocainide analogs has uncovered potent skeletal muscle sodium channel blockers. These analogs, through conformational restriction, have shown a marked increase in both potency and use-dependent block, suggesting their utility in developing antimyotonic agents (Catalano et al., 2008).

Eigenschaften

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)oxybenzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-12-2-7-16(21-20-12)25-15-5-3-14(4-6-15)18(24)22-10-8-13(9-11-22)17(19)23/h2-7,13H,8-11H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBUTPIQYGYMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.